[(1-Chlorocyclopropyl)sulfinyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1-Chlorocyclopropyl)sulfinyl]benzene is an organic compound with the molecular formula C₉H₉ClOS and a molecular weight of 200.69 g/mol . This compound is characterized by the presence of a chlorocyclopropyl group attached to a sulfinyl group, which is further connected to a benzene ring. It is commonly used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Chlorocyclopropyl)sulfinyl]benzene typically involves the reaction of chlorocyclopropane with a sulfinylating agent in the presence of a catalyst. The reaction conditions often require an inert atmosphere and low temperatures to ensure the stability of the intermediate compounds .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the production efficiency .
Chemical Reactions Analysis
Types of Reactions
[(1-Chlorocyclopropyl)sulfinyl]benzene undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The compound can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The chlorocyclopropyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; performed under anhydrous conditions.
Substitution: Amines, thiols; reactions often require a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted cyclopropyl derivatives.
Scientific Research Applications
[(1-Chlorocyclopropyl)sulfinyl]benzene is utilized in various scientific research fields, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(1-Chlorocyclopropyl)sulfinyl]benzene involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. The sulfinyl group plays a crucial role in these interactions, often acting as an electrophilic center that can form covalent bonds with nucleophilic sites on target molecules .
Comparison with Similar Compounds
Similar Compounds
[(1-Chlorocyclopropyl)sulfonyl]benzene: Similar structure but with a sulfonyl group instead of a sulfinyl group.
[(1-Chlorocyclopropyl)thio]benzene: Contains a thioether group instead of a sulfinyl group.
[(1-Chlorocyclopropyl)oxy]benzene: Features an ether linkage instead of a sulfinyl group.
Uniqueness
[(1-Chlorocyclopropyl)sulfinyl]benzene is unique due to its sulfinyl group, which imparts distinct reactivity and chemical properties compared to its analogs. This uniqueness makes it valuable for specific applications where the sulfinyl functionality is required .
Properties
IUPAC Name |
(1-chlorocyclopropyl)sulfinylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClOS/c10-9(6-7-9)12(11)8-4-2-1-3-5-8/h1-5H,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZLZFHVVDEWNB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(S(=O)C2=CC=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.